molecular formula C6H11NO4S B12005719 Alanine, 3-((2-carboxyethyl)thio)- CAS No. 25635-80-7

Alanine, 3-((2-carboxyethyl)thio)-

Cat. No.: B12005719
CAS No.: 25635-80-7
M. Wt: 193.22 g/mol
InChI Key: FBPINGSGHKXIQA-UHFFFAOYSA-N
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Description

S-(2-Carboxyethyl)-L-cysteine: is an amino acid derivative that features a carboxyethyl group attached to the sulfur atom of L-cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions:

    One-Pot Synthesis: One common method involves the reaction of L-cysteine with 2-bromoacetic acid under basic conditions. The reaction typically proceeds in an aqueous medium with sodium hydroxide as the base, resulting in the formation of S-(2-Carboxyethyl)-L-cysteine.

    Industrial Production Methods: Industrially, the synthesis of S-(2-Carboxyethyl)-L-cysteine can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(2-Carboxyethyl)-L-cysteine can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to its corresponding thiol form using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Nucleophilic substitution reactions can occur at the carboxyethyl group, where nucleophiles such as amines or alcohols replace the carboxyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Substitution: Amines, alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amine or alcohol derivatives.

Scientific Research Applications

Chemistry:

  • S-(2-Carboxyethyl)-L-cysteine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the introduction of functional groups that can be further modified.

Biology:

  • In biological research, S-(2-Carboxyethyl)-L-cysteine is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate the role of cysteine residues in enzymatic activity and protein folding.

Medicine:

  • The compound has potential therapeutic applications due to its antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, making it a candidate for the development of drugs targeting oxidative damage-related diseases.

Industry:

  • S-(2-Carboxyethyl)-L-cysteine is used in the production of biodegradable polymers. Its incorporation into polymer chains enhances the mechanical properties and biodegradability of the resulting materials.

Mechanism of Action

Molecular Targets and Pathways:

  • S-(2-Carboxyethyl)-L-cysteine exerts its effects primarily through its interaction with thiol groups in proteins. It can form disulfide bonds with cysteine residues, altering the protein’s structure and function. This interaction is crucial in redox signaling pathways and the regulation of enzymatic activity.

Comparison with Similar Compounds

    N-Acetyl-L-cysteine: Like S-(2-Carboxyethyl)-L-cysteine, N-Acetyl-L-cysteine is a cysteine derivative with antioxidant properties. it features an acetyl group instead of a carboxyethyl group.

    L-Cysteine: The parent compound of S-(2-Carboxyethyl)-L-cysteine, L-cysteine, lacks the carboxyethyl group but shares similar thiol chemistry.

    S-Methyl-L-cysteine: This compound has a methyl group attached to the sulfur atom instead of a carboxyethyl group, resulting in different chemical reactivity and biological activity.

Uniqueness:

  • S-(2-Carboxyethyl)-L-cysteine is unique due to its carboxyethyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological molecules and the potential for diverse applications in various fields.

Properties

IUPAC Name

2-amino-3-(2-carboxyethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c7-4(6(10)11)3-12-2-1-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPINGSGHKXIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25635-80-7
Record name NSC45843
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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